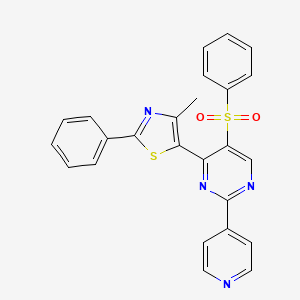

4-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)-5-(phenylsulfonyl)-2-(4-pyridinyl)pyrimidine

Description

Properties

IUPAC Name |

5-[5-(benzenesulfonyl)-2-pyridin-4-ylpyrimidin-4-yl]-4-methyl-2-phenyl-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H18N4O2S2/c1-17-23(32-25(28-17)19-8-4-2-5-9-19)22-21(33(30,31)20-10-6-3-7-11-20)16-27-24(29-22)18-12-14-26-15-13-18/h2-16H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBWTZVRCUMHJBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CC=C2)C3=NC(=NC=C3S(=O)(=O)C4=CC=CC=C4)C5=CC=NC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H18N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)-5-(phenylsulfonyl)-2-(4-pyridinyl)pyrimidine is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article synthesizes findings from various studies to elucidate its biological properties, mechanisms of action, and therapeutic potential.

Chemical Structure

The compound consists of multiple functional groups, including a thiazole ring and a pyrimidine structure, which are known to influence biological activity. The presence of the phenylsulfonyl group enhances its interaction with biological targets.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

-

Antimicrobial Activity :

- Studies have indicated that derivatives of thiazole and pyrimidine exhibit significant antimicrobial properties. For instance, compounds related to this structure have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Klebsiella pneumoniae .

- The mechanism often involves the inhibition of carbonic anhydrases (CAs), which are crucial for bacterial survival.

-

Anticancer Properties :

- Research has demonstrated that certain thiazole derivatives can induce apoptosis in cancer cell lines such as MDA-MB-231 (a breast cancer cell line). For example, a related compound showed a 22-fold increase in apoptotic cells compared to controls .

- The ability to inhibit specific enzymes involved in tumor growth is a significant aspect of its anticancer activity.

-

Anti-inflammatory Effects :

- Compounds with similar structures have been investigated for their anti-inflammatory properties, contributing to their potential therapeutic applications in treating chronic inflammatory diseases.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound acts as an inhibitor for certain carbonic anhydrases, which play a role in pH regulation and fluid balance in tissues. This inhibition is particularly relevant in cancer therapy and antimicrobial action .

- Cellular Uptake : Studies using high-performance liquid chromatography (HPLC) have shown that the compound is effectively taken up by cells, enhancing its therapeutic efficacy .

Case Studies

- Antimicrobial Study : A study evaluated the effectiveness of thiazole derivatives against S. aureus and reported significant inhibition at concentrations around 50 µg/mL . The results indicated that compounds related to this structure could serve as potential antimicrobial agents.

- Anticancer Study : In vitro tests on MDA-MB-231 cells showed that the compound induced apoptosis significantly more than control treatments. This suggests a strong potential for development as an anticancer drug .

Comparative Analysis

| Compound | Activity | IC50 Value (nM) | Target |

|---|---|---|---|

| 4e | Anticancer | 10.93 | CA IX |

| 4g | Antimicrobial | 25.06 | CA II |

| 4h | Antibiofilm | 68.30 | Biofilm |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural and Physical Properties of Selected Analogs

Key Observations :

- Thiazole vs. Oxazole Cores : Compounds like 10 (oxazolo[4,5-d]pyrimidine) exhibit higher melting points (~290°C) compared to thiazole-containing analogs (~250°C), suggesting stronger intermolecular interactions (e.g., hydrogen bonding) in oxazole derivatives .

- Sulfonyl Groups : The phenylsulfonyl group in the target compound may mimic the sulfonamide/sulfonyl groups in 12d and 10 , which are critical for kinase inhibition via hydrogen bonding with catalytic lysine residues .

- Pyridinyl vs.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

- Methodological Answer : Synthesis optimization involves systematic variation of reaction parameters. Key steps include:

- Temperature control : Maintaining reflux conditions (e.g., in ethanol or acetonitrile) to enhance reaction efficiency .

- Catalyst selection : Using palladium or copper catalysts for coupling reactions to improve regioselectivity .

- Solvent choice : Polar aprotic solvents (e.g., DMF) for better solubility of intermediates .

- Reaction monitoring : Employing TLC and HPLC to track intermediate formation and optimize reaction time .

Q. What analytical techniques are recommended for structural characterization and purity assessment?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm substituent positions and stereochemistry .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .

- High-Performance Liquid Chromatography (HPLC) : Quantify purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Q. How to design initial biological assays to evaluate this compound's activity?

- Methodological Answer :

- Target selection : Prioritize kinases or enzymes structurally similar to the compound’s functional groups (e.g., sulfonyl and pyridinyl moieties) .

- In vitro assays : Use fluorescence-based enzyme inhibition assays (e.g., ATPase activity for kinase targets) with IC determination .

- Cell viability tests : Employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to screen for cytotoxicity .

Advanced Research Questions

Q. How can computational methods elucidate this compound’s interactions with biological targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses in protein active sites (e.g., kinase domains) .

- Wavefunction analysis : Apply Multiwfn to calculate electrostatic potential surfaces and identify nucleophilic/electrophilic regions for target binding .

- MD simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions .

Q. What strategies resolve contradictions in crystallographic data from different refinement programs?

- Methodological Answer :

- Cross-validation : Refine data using both SHELXL (for high-resolution structures) and PHENIX (for twinned data) to identify systematic errors .

- Residual analysis : Compare R values and electron density maps to detect overfitting .

- Independent datasets : Collect data from multiple crystals to confirm reproducibility .

Q. How to design experiments for mechanistic studies of this compound’s biological activity?

- Methodological Answer :

- Competitive binding assays : Use surface plasmon resonance (SPR) to measure dissociation constants () against purified targets .

- Gene expression profiling : Perform RNA-seq on treated cells to identify downstream pathways (e.g., apoptosis or cell cycle arrest) .

- Metabolomic analysis : Apply LC-MS to track metabolite changes linked to target modulation .

Q. What methodologies ensure scalability of synthesis without compromising quality?

- Methodological Answer :

- Process simulation : Use Aspen Plus to model heat transfer and mixing dynamics for large-scale reactors .

- In-line analytics : Implement PAT (Process Analytical Technology) with real-time FTIR monitoring to control critical quality attributes .

- Purification optimization : Replace column chromatography with continuous crystallization for cost-effective scale-up .

Q. How to establish structure-activity relationships (SAR) for derivatives of this compound?

- Methodological Answer :

- Library design : Synthesize analogs with variations in the thiazole, sulfonyl, or pyridinyl groups .

- Data table example :

| Derivative | Modification | IC (nM) | Target |

|---|---|---|---|

| A | Thiazole → Oxazole | 120 ± 15 | Kinase X |

| B | Sulfonyl → Carbonyl | >1000 | Kinase X |

| C | Pyridinyl → Phenyl | 450 ± 30 | Kinase X |

- Statistical modeling : Use partial least squares (PLS) regression to correlate descriptors (e.g., logP, polar surface area) with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.